1-Amino-2-methylmercaptoimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
2-methylsulfanylimidazol-1-amine |
InChI |
InChI=1S/C4H7N3S/c1-8-4-6-2-3-7(4)5/h2-3H,5H2,1H3 |
InChI Key |
NPHFBOCZQCPJPO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1N |
Origin of Product |
United States |
Contextualization Within Heterocyclic Organic Chemistry
Heterocyclic organic chemistry forms a cornerstone of modern chemical science, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. nih.gov These compounds are ubiquitous in nature and are fundamental to the processes of life. nih.gov 1-Amino-2-methylmercaptoimidazole belongs to this vast class of molecules, specifically as a derivative of imidazole (B134444).
Imidazole itself is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govbiotechjournal.in First synthesized in 1858, the imidazole ring is a crucial component of many biologically important molecules, including the amino acid histidine and the neurotransmitter histamine. ambeed.com Its unique electronic properties and ability to participate in various chemical interactions have made it a "privileged scaffold" in medicinal chemistry and materials science. ambeed.comaablocks.com
Significance of Imidazole Core Structures in Advanced Chemical Synthesis
The imidazole (B134444) core is a versatile building block in advanced chemical synthesis due to its distinct chemical characteristics. ambeed.comnih.gov Its aromatic nature, coupled with the presence of two nitrogen atoms, imparts a unique reactivity profile. sigmaaldrich.com The imidazole ring is electron-rich, making it amenable to a variety of chemical modifications and allowing it to bind to numerous enzymes and receptors. aablocks.comnih.gov
The structural features of the imidazole ring enable it to engage in multiple types of interactions, such as hydrogen bonding, which is crucial for molecular recognition in biological systems. ambeed.comaablocks.com This has led to the incorporation of the imidazole nucleus into a wide array of synthetic compounds with diverse applications, including pharmaceuticals and functional materials. molaid.comchemsrc.com The ability to readily functionalize the imidazole ring at various positions allows for the fine-tuning of a molecule's properties, a key aspect of modern drug discovery and materials design. molaid.com
Overview of Amino and Thioether Functional Group Relevance in Chemical Systems
Strategic Approaches to Imidazole Ring Formation
The construction of the imidazole ring is a fundamental step in the synthesis of this compound. Various cyclization reactions have been developed to form the imidazole scaffold, with the choice of method often depending on the desired substitution pattern.
Cyclization Reactions for Imidazole Scaffold Construction
A prominent method for the synthesis of the imidazole core is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). While versatile, this method often yields C-substituted imidazoles. chemijournal.com Another classical approach is the Radziszewski synthesis, which utilizes a dicarbonyl compound, an aldehyde, and ammonia to produce 2,4,5-trisubstituted imidazoles. chemijournal.com
For the specific substitution pattern of this compound, the Marckwald synthesis offers a more direct route to a key intermediate. This method involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate (B1210189) to form a 2-mercaptoimidazole (B184291) derivative. chemijournal.com This 2-thiol substituted imidazole can then be further functionalized.
A plausible synthetic precursor for this compound could be synthesized via the cyclization of a suitable α-aminoketone with a thiocyanate source. The general reaction scheme is depicted below:
Scheme 1: General Marckwald Synthesis for 2-Mercaptoimidazoles
| Reactant 1 | Reactant 2 | Product |
| α-Amino Ketone/Aldehyde | Potassium Thiocyanate | 2-Mercaptoimidazole |
Regioselective Introduction of Amino and Methylmercapto Moieties
With the imidazole scaffold in hand, the next critical step is the regioselective introduction of the amino group at the N-1 position and the methylmercapto group at the C-2 position.
The introduction of the methylmercapto group is typically achieved through the S-alkylation of a 2-mercaptoimidazole precursor, which can be synthesized as described in the Marckwald synthesis. The thiol group of the 2-mercaptoimidazole is nucleophilic and readily reacts with an electrophilic methylating agent, such as methyl iodide, to form the desired 2-methylmercaptoimidazole.
The regioselective introduction of an amino group at the N-1 position is a more challenging transformation. One promising approach is the direct N-amination of the imidazole ring. Research on the N-amination of other nitrogen-containing heterocycles, such as pyrroles and indoles, has shown that monochloramine (NH₂Cl) can be an effective reagent for this transformation. acs.org This method offers a potential pathway for the direct amination of the imidazole nitrogen. The proposed reaction involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on the electrophilic nitrogen of the aminating agent.
A proposed synthetic pathway for this compound is outlined below, starting from a suitable α-aminoketone:
Marckwald Cyclization: Reaction of an α-aminoketone with potassium thiocyanate to form a 2-mercaptoimidazole.
N-Amination: Regioselective amination of the N-1 position of the 2-mercaptoimidazole using an electrophilic aminating agent like monochloramine.
S-Methylation: Alkylation of the thiol group with a methylating agent to yield the final product, this compound.
Modern Synthetic Techniques for Imidazole Compounds
Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing environmental impact, and accessing novel chemical space. These modern techniques are highly applicable to the synthesis of functionalized imidazole derivatives.
Microwave-Assisted Protocols for Enhanced Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgnih.govdergipark.org.trresearchgate.net The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including imidazoles. For instance, the synthesis of benzimidazole (B57391) and thiazolidinone derivatives has been shown to be more efficient under microwave irradiation. nih.gov The synthesis of 2-aryl-1-benzylbenzimidazoles has also been successfully achieved using microwave assistance, proceeding through the in-situ formation and subsequent reaction of a 2-arylbenzimidazoline intermediate. arkat-usa.org These examples highlight the potential of microwave technology to accelerate the key cyclization and functionalization steps in the synthesis of this compound and its derivatives. nih.gov
Exploration of Metal-Free Catalysis in Imidazole Synthesis
The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to avoid the use of potentially toxic and expensive transition metals. Several metal-free approaches for the synthesis of substituted imidazoles have been reported. One such method involves the one-pot reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, catalyzed by acetic acid under aerobic conditions, to afford polysubstituted imidazoles in high yields. rsc.orgrsc.orgresearchgate.net Another notable metal-free approach is the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles promoted by BF₃·Et₂O, which leads to the formation of various imidazoles. nih.gov These metal-free methods offer more sustainable alternatives for the construction of the imidazole core. acs.org
Solvent-Free Reaction Conditions for Derivatives
Solvent-free, or solid-state, reactions represent a significant step towards more environmentally benign chemical processes by eliminating the need for often hazardous and volatile organic solvents. rsc.orgbenthamdirect.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of heterocyclic chalcones has been achieved by grinding equimolar quantities of a (hetero)aryl methyl ketone with a (hetero)aryl aldehyde in the presence of sodium hydroxide (B78521) under solvent-free conditions. The synthesis of 2-aminoimidazoles has also been accomplished in high yields and with reduced reaction times using deep eutectic solvents (DESs) as a greener alternative to traditional volatile organic solvents. mdpi.com The application of solvent-free conditions to the synthesis of this compound could offer significant advantages in terms of environmental impact and operational simplicity.
Advanced Functionalization and Derivatization Strategies
Advanced functionalization and derivatization of the this compound core are crucial for modulating its physicochemical properties and biological activity. These strategies primarily involve reactions at the nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as modifications of the methylmercapto side-chain.
N-Alkylation and Acylation Reactions on Imidazole Nitrogen Atoms
The presence of multiple nitrogen atoms—the N-1 amino group and the N-3 of the imidazole ring—makes the regioselectivity of N-alkylation and N-acylation a significant consideration in the synthetic manipulation of this compound and its derivatives. The outcome of these reactions is influenced by several factors, including the nature of the substrate, the electrophile, and the reaction conditions.
N-Alkylation:
The N-alkylation of unsymmetrical imidazoles is a well-studied area, and the principles can be extended to this compound. The regioselectivity of alkylation is largely governed by a combination of steric and electronic effects. Generally, in neutral conditions, alkylation tends to occur at the more nucleophilic nitrogen atom. However, under basic conditions where the imidazole is deprotonated, the reaction may favor the less sterically hindered nitrogen.
For unsymmetrical imidazoles, electron-withdrawing groups on the ring direct alkylation to the more remote nitrogen atom by reducing the nucleophilicity of the adjacent nitrogen. Conversely, electron-donating groups can enhance the nucleophilicity of the nearby nitrogen. In the case of this compound, the 1-amino group is electron-donating, while the 2-methylmercapto group has a more complex electronic influence.
Studies on the N-alkylation of related 2-aminothiophenes have shown that direct alkylation can be challenging under mild conditions, often requiring forcing conditions. A more successful approach involves the acylation of the amino group, followed by N-alkylation and subsequent deacylation. For instance, 2-carbamoylamino and 2-acylamino-3-acylthiophenes have been successfully N-alkylated using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF.
A study on the N-alkylation of the 1H-indazole scaffold, which also possesses two reactive nitrogen atoms, demonstrated that the choice of base and solvent significantly impacts regioselectivity. For example, using sodium hydride in tetrahydrofuran (B95107) favored N-1 alkylation for a variety of substituted indazoles. beilstein-journals.org This suggests that similar optimization of reaction conditions would be crucial for the selective N-alkylation of this compound.
Table 1: Regioselectivity in N-Alkylation of Unsymmetrical Imidazoles
| Substituent at C4(5) | Alkylating Agent | Reaction Conditions | Major Product | Reference |
| Electron-withdrawing (e.g., -NO₂) | Methyl iodide | Basic (NaOH/H₂O) | 1-Alkyl-5-substituted | otago.ac.nz |
| Electron-withdrawing (e.g., -NO₂) | Methyl iodide | Neutral (Ethanol) | 1-Alkyl-5-substituted (Tautomer control) | otago.ac.nz |
| Electron-donating | Methyl iodide | Basic (NaOH/H₂O) | 1-Alkyl-4-substituted | otago.ac.nz |
| 4(5)-Methyl | Methanol | Vapour-phase over Y-zeolite | 1,5-Dimethylimidazole | rsc.org |
| 4(5)-Methyl | Methanol | Vapour-phase over Beta-zeolite | 1,4-Dimethylimidazole | rsc.org |
N-Acylation:
N-acylation of imidazoles is a common transformation, often yielding highly reactive N-acylimidazoles that can serve as acyl transfer agents. The acylation of the exocyclic amino group in this compound is also a probable reaction pathway. The relative reactivity of the 1-amino group versus the imidazole ring nitrogen towards acylation would depend on their respective nucleophilicities and the reaction conditions employed.
In the context of related 2-mercaptobenzimidazoles, reactions with acylating agents can lead to N,S-di-functionalized products, indicating the reactivity of both nitrogen and sulfur atoms. rsc.org For instance, the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones can result in S-alkylation followed by intramolecular cyclization involving a nitrogen atom. rsc.org
Research on imidazolidine-2-thiones has shown that the extent of acylation (mono- versus di-acylation) is dependent on the nature of the acyl chloride reagent. nih.gov This highlights the tunability of acylation reactions on similar heterocyclic scaffolds.
Side-Chain Modifications and Substituent Effects
Modifications of the 2-methylmercapto side-chain and the introduction of various substituents onto the imidazole ring can profoundly influence the chemical and biological properties of this compound.
Side-Chain Modifications:
The methylmercapto group at the C-2 position is a key site for functionalization. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.
Furthermore, the methylmercapto group can potentially be displaced by other nucleophiles, although this would likely require activation, for example, through oxidation to a better leaving group. Reactions involving the cleavage of the C-S bond could open avenues for introducing a wide range of substituents at the C-2 position.
Studies on related 2-mercaptoimidazoles have shown that the sulfur atom is readily alkylated. osi.lv For example, 2-mercaptobenzimidazole reacts with 2-bromo-1,3-diketones to yield S-alkylated products, which can then undergo further transformations. rsc.orgrsc.org This suggests that the sulfur atom in this compound is a nucleophilic center amenable to various electrophilic reagents.
Substituent Effects:
The introduction of substituents at the C-4 and C-5 positions of the imidazole ring would have a significant impact on the reactivity of the entire molecule. Electron-withdrawing groups are expected to decrease the nucleophilicity of the imidazole nitrogens and the exocyclic amino group, while also affecting the acidity of the N-H protons. Conversely, electron-donating groups would increase nucleophilicity.
The steric bulk of substituents at these positions will also play a crucial role in directing the regioselectivity of reactions, particularly N-alkylation and N-acylation, by hindering access to adjacent nitrogen atoms. otago.ac.nz
Table 2: Examples of Side-Chain Reactions in Related Thioimidazoles
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 2-Mercaptobenzimidazole | 2-Bromo-1,3-diketones | S-alkylation and cyclization | Benzimidazo[2,1-b]thiazoles | rsc.orgrsc.org |
| 2-Mercaptobenzimidazole | 2-Bromoethyl benzene | S-alkylation | 2-(Phenethylthio)-1H-benzo[d]imidazole | |
| 2-Mercaptobenzimidazole | Methyl chloroformate | S-acylation | S-acylated derivative | |
| 2-Alkynylthioimidazoles | AuCl | Intramolecular cyclization | Imidazo[2,1-b] rsc.orgrsc.orgthiazines | acs.org |
Enantioselective and Diastereoselective Synthesis Considerations
The development of enantioselective and diastereoselective synthetic methods is paramount for accessing chiral derivatives of this compound, which may exhibit stereospecific biological activities. Chirality can be introduced at various positions, including the C-4 or C-5 atoms of the imidazole ring, or on substituents attached to the nitrogen or sulfur atoms.
The catalytic asymmetric functionalization of heteroaromatic compounds, including imidazoles, has been achieved through the introduction of an exocyclic amino substituent. rsc.org This amino group can act as a handle for a chiral catalyst to direct the stereoselective addition of electrophiles to the heterocyclic ring. This approach could be directly applicable to this compound for the enantioselective synthesis of C-4 or C-5 substituted derivatives.
Another strategy involves the use of chiral auxiliaries. For instance, chiral imidazole N-oxides, prepared from chiral primary amines, have been used in diastereoselective cycloaddition reactions to create new stereocenters on the imidazole ring. mdpi.com
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral bicyclic imidazoles have been employed as catalysts for the enantioselective C-acetylation of indolones. chinesechemsoc.org While this is an example of the catalyst being the chiral entity, it highlights the potential of imidazole-based structures in asymmetric transformations. Chiral phosphoric acids have also been successfully used to catalyze the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through a multicomponent reaction. nih.gov
The synthesis of chiral 1,2-aminoalcohols has been achieved through the enantioselective aminoallylation of ketones catalyzed by copper complexes. acs.orgnih.gov This type of transformation could be envisioned for the synthesis of chiral side chains that could then be incorporated into the this compound scaffold.
Furthermore, the asymmetric synthesis of 1-aminoindene derivatives has been accomplished via a Brønsted acid-catalyzed iminium ion cyclization. rsc.org This demonstrates a pathway to chiral amino-substituted heterocyclic structures, which could be adapted for the synthesis of chiral 1-aminoimidazole derivatives.
Table 3: Strategies for Asymmetric Synthesis of Imidazole Derivatives and Related Heterocycles
| Strategy | Catalyst/Auxiliary | Reaction Type | Product Class | Enantioselectivity/Diastereoselectivity | Reference |
| Asymmetric Electrophilic Functionalization | Organocatalysts/Chiral metal complexes | Friedel-Crafts alkylation, 1,4-addition | Chiral amino-substituted heterocycles | High | rsc.org |
| Chiral Auxiliary | Chiral imidazole N-oxides | Dipolar cycloaddition | Diastereomeric substituted imidazoles | Up to 6:1 dr | mdpi.com |
| Organocatalysis | Chiral bicyclic imidazole | C-acetylation | Chiral indolones | Up to 97% ee | chinesechemsoc.org |
| Organocatalysis | Chiral phosphoric acid | Multicomponent reaction | Axially chiral imidazo[1,2-a]pyridines | High to excellent ee | nih.gov |
| Metal Catalysis | Copper-chiral ligand | Reductive coupling | Chiral 1,2-aminoalcohols | High regio-, diastereo-, and enantioselectivity | acs.orgnih.gov |
| Brønsted Acid Catalysis | Chiral N-triflyl phosphoramide | Iminium ion cyclization | Chiral 1-aminoindenes | Good yields and high ee | rsc.org |
Chemical Reactivity and Mechanistic Studies of 1 Amino 2 Methylmercaptoimidazole
Reactivity of the Imidazole (B134444) Ring System
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its reactivity is influenced by the interplay of these nitrogens and the substituents on the ring. The presence of the amino and methylmercapto groups on 1-Amino-2-methylmercaptoimidazole will significantly modulate the electron density and, consequently, the reactivity of the imidazole core.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds. nih.gov In such reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The feasibility and regioselectivity of these reactions on the imidazole ring of this compound would be dictated by the electronic effects of the existing substituents.
The amino group at the N-1 position is a powerful electron-donating group through resonance, which would be expected to activate the imidazole ring towards electrophilic attack. sigmaaldrich.cn The methylmercapto group at the C-2 position is also generally considered to be an activating group. This combined activation would likely make the imidazole ring more susceptible to electrophilic substitution than unsubstituted imidazole. The substitution would be anticipated to occur at the C-4 or C-5 positions, which are ortho and para to the activating N-1 amino group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govlatech.edu
Nucleophilic Attack on the Imidazole Ring
Direct nucleophilic attack on an electron-rich aromatic ring like imidazole is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups to reduce the electron density of the ring, making it more susceptible to attack by a nucleophile. Given that both the amino and methylmercapto groups are electron-donating, direct nucleophilic aromatic substitution on the imidazole ring of this compound is considered unlikely under standard conditions.
Transformations Involving the Amino Group
The primary amino group attached to the N-1 position of the imidazole ring is a key site of reactivity. Its basicity and nucleophilicity will govern a range of chemical transformations.
Basicity and Protonation Equilibria
The amino group imparts basic character to the molecule. The basicity of an amine is typically quantified by the pKa of its conjugate acid. masterorganicchemistry.com The imidazole ring itself contains a basic nitrogen atom (N-3), and the exocyclic amino group also possesses a lone pair of electrons, making it basic. Computational studies on similar amino-substituted benzimidazoles suggest that protonation is most likely to occur at the imidazole imino nitrogen under acidic conditions. nih.gov The exact pKa value for this compound is not documented, but it would be influenced by the electronic effects of the methylmercapto group and the aromatic imidazole ring.
Table 1: General pKa Values of Related Compounds
| Compound | pKa of Conjugate Acid |
| Imidazole | ~7.0 wikipedia.org |
| Ammonia (B1221849) | 9.2 masterorganicchemistry.com |
| Aniline | 4.6 |
This table provides context for the expected basicity. The actual pKa of this compound would need to be determined experimentally.
Condensation Reactions with Carbonyl Compounds
Primary amines are well-known to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.orglibretexts.org This reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water. wikipedia.org The reaction is often catalyzed by acid. libretexts.org It is highly probable that the amino group of this compound would react with various aldehydes and ketones to yield the corresponding N-imidazolyl-imines. The stability of the resulting imine would depend on the nature of the carbonyl compound used.
Table 2: Expected Products from Condensation Reactions
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Expected Product Class |
| This compound | Benzaldehyde | N-(phenylmethylidene)-2-(methylthio)-1H-imidazol-1-amine |
| This compound | Acetone | N-(propan-2-ylidene)-2-(methylthio)-1H-imidazol-1-amine |
These are hypothetical reaction products based on established chemical principles.
Nucleophilic Addition and Substitution Reactions
The primary amino group is a potent nucleophile and can participate in various nucleophilic addition and substitution reactions. For instance, it would be expected to react with acyl chlorides or acid anhydrides in acylation reactions to form the corresponding amides. It could also undergo alkylation reactions with alkyl halides, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.
Reactions of the Methylmercapto Moiety
The methylmercapto group (-SMe) is a key site of reactivity in this compound, participating in both oxidation and nucleophilic substitution reactions.
The thioether in this compound is susceptible to oxidation, yielding sulfoxides and sulfones. The course of the oxidation is dependent on the nature of the oxidizing agent and the reaction conditions. Common oxidants like hydrogen peroxide (H₂O₂) and hypochlorite (B82951) (OCl⁻) can be employed.
The oxidation of thioethers to sulfoxides with H₂O₂ under near-physiological conditions can be a slow process. nih.gov For instance, the oxidation of aryl thioethers at micromolar concentrations of H₂O₂ can have half-lives extending to hundreds of hours. nih.gov In contrast, hypochlorite is a much more potent oxidant for thioethers, with reactions proceeding to the sulfoxide (B87167) within seconds and further to the sulfone in minutes under similar conditions. nih.gov
In the context of related imidazole-thiol compounds, such as 1-methyl-1H-imidazole-2-thiol, oxidation with chlorine dioxide has been shown to yield 1-methylimidazole-2-sulfonic acid under specific conditions. researchgate.net This suggests that vigorous oxidation of this compound could lead to the corresponding sulfonic acid, likely proceeding through the intermediate sulfoxide and sulfone.
The oxidation can be visualized as a stepwise process:
Oxidation to Sulfoxide: this compound + [O] → 1-Amino-2-(methylsulfinyl)imidazole
Oxidation to Sulfone: 1-Amino-2-(methylsulfinyl)imidazole + [O] → 1-Amino-2-(methylsulfonyl)imidazole
The relative rates of these steps can be influenced by steric and electronic factors within the molecule. For some thioethers, the oxidation of the sulfoxide to the sulfone is observed only in the presence of a catalyst. rsc.org
Table 1: Plausible Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Plausible Product(s) |
|---|---|---|
| This compound | Mild (e.g., H₂O₂) | 1-Amino-2-(methylsulfinyl)imidazole |
| This compound | Strong (e.g., OCl⁻, excess H₂O₂) | 1-Amino-2-(methylsulfonyl)imidazole |
| This compound | Vigorous (e.g., Chlorine dioxide) | 1-Aminoimidazole-2-sulfonic acid |
The methylmercapto group, particularly after oxidation to a sulfoxide or sulfone, can become a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the sulfinyl and sulfonyl groups enhances the electrophilicity of the C2 carbon of the imidazole ring, making it susceptible to attack by nucleophiles.
Nucleophilic substitution reactions are fundamental in organic chemistry, proceeding through mechanisms like SN1 and SN2. organic-chemistry.org In the context of the imidazole ring, which is electron-rich, direct nucleophilic substitution is generally difficult. However, the presence of activating groups, such as the oxidized sulfur moiety, can facilitate such reactions.
Studies on halogenoimidazoles have demonstrated that nucleophilic displacement of a leaving group at the C2 position is feasible. For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles by displacement of the 2-bromine atom. rsc.org By analogy, a nucleophile (Nu⁻) could attack the C2 carbon of an oxidized derivative of this compound, displacing the methylsulfinyl or methylsulfonyl group.
The reaction would proceed as follows:
1-Amino-2-(methylsulfonyl)imidazole + Nu⁻ → 1-Amino-2-(Nu)imidazole + CH₃SO₂⁻
The feasibility and rate of this displacement would depend on the strength of the nucleophile and the stability of the leaving group.
Tautomerism and Isomerization Dynamics
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key characteristic of many heterocyclic compounds, including imidazoles. clockss.org For this compound, several tautomeric forms can be envisioned, primarily involving the migration of a proton between the nitrogen atoms of the imidazole ring and the exocyclic amino group.
The most significant tautomeric equilibrium for related 2-mercaptoimidazoles is the thione-thiol tautomerism. researchgate.netsioc-journal.cn Theoretical studies on 2-mercaptoimidazole (B184291) and its benzannulated analogue, 2-mercaptobenzimidazole (B194830), have shown that the thione form is generally the more stable tautomer, both in the gas phase and in solution. researchgate.netsioc-journal.cnresearchgate.net For 2-imidazolidinethione, the thione tautomer is the observed form, not the 2-mercaptoimidazole tautomer. wikipedia.org
While this compound has a methyl group on the sulfur, preventing the classic thione-thiol tautomerism, it can still exhibit imino-amino tautomerism involving the exocyclic amino group and the imidazole ring nitrogens. The possible tautomers are:
1-Amino-2-methylmercapto-1H-imidazole (the named compound)
3-Amino-2-methylmercapto-1H-imidazole
1-Imino-2-methylmercapto-2,3-dihydro-1H-imidazole
The equilibrium between these forms is influenced by solvent polarity and pH. The interconversion between tautomers typically involves proton transfer, which can be facilitated by solvent molecules like water. researchgate.netsioc-journal.cn
Investigation of Reaction Mechanisms and Intermediates
Understanding the detailed pathway of a chemical reaction, including the identification of intermediates and the determination of the rate-limiting steps, is crucial for controlling and optimizing chemical transformations.
Kinetic analysis provides quantitative insights into reaction rates and the factors that influence them. For the reactions of this compound, kinetic studies would be invaluable for elucidating the mechanisms of its oxidation and nucleophilic substitution reactions.
For the oxidation of the thioether moiety, the rate-determining step would likely be the initial attack of the oxidizing agent on the sulfur atom. The reaction rate would be expected to depend on the concentrations of both the thioether and the oxidant. In the case of H₂O₂ oxidation, a pseudo-first-order rate constant can be determined under conditions where the oxidant is in large excess. nih.gov
In nucleophilic substitution reactions at the C2 position, the rate-determining step could be either the formation of a carbocation intermediate (SN1 mechanism) or the bimolecular collision of the nucleophile and the substrate (SN2 mechanism). organic-chemistry.org The specific pathway would be influenced by the stability of the potential carbocation, the strength of the nucleophile, and the nature of the leaving group. For many heterocyclic systems, nucleophilic substitution proceeds via a bimolecular mechanism.
Table 2: Factors Influencing Reaction Rates of this compound Derivatives
| Reaction Type | Key Influencing Factors | Expected Kinetic Order |
|---|---|---|
| Thioether Oxidation | Concentration of thioether, Concentration and nature of oxidant, Temperature, Solvent | Typically second-order overall |
| Nucleophilic Substitution | Concentration of substrate, Concentration and nature of nucleophile, Quality of leaving group, Solvent polarity | Dependent on SN1 vs. SN2 mechanism |
Isotopic labeling is a powerful technique for tracing the fate of atoms or functional groups during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. youtube.com This involves replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ¹⁸O for ¹⁶O, or ²H for ¹H) and then determining the position of the isotope in the product(s).
For instance, to elucidate the mechanism of nucleophilic displacement of the methylsulfonyl group from an oxidized derivative of this compound, one could label the oxygen atoms of the sulfonyl group with ¹⁸O. If the reaction proceeds via nucleophilic attack at the C2 carbon, the displaced methylsulfonate ion would retain the ¹⁸O label.
Similarly, to study the tautomeric dynamics, ¹⁵N labeling of the exocyclic amino group or one of the ring nitrogens could be employed. The distribution of the ¹⁵N label among the different nitrogen positions in the resulting tautomeric mixture could be determined by NMR spectroscopy or mass spectrometry, providing insight into the equilibrium position and the rates of interconversion. The use of chemical isotope labeling is a well-established method in fields like quantitative proteomics for differentiating and quantifying proteins and peptides. nih.gov
Lack of Characterization Data for Reactive Intermediates of this compound
Despite a thorough review of available scientific literature, no specific studies detailing the characterization of reactive intermediates for the compound this compound were identified. Research focusing on the mechanistic pathways and the isolation or spectroscopic identification of transient species involved in the reactions of this particular molecule appears to be unavailable in the public domain.
General knowledge of imidazole chemistry suggests that reactive intermediates can be generated through various processes such as oxidation, reduction, or reaction with electrophiles and nucleophiles. For instance, the sulfur atom in the 2-methylmercapto group could potentially be oxidized to a sulfoxide or sulfone, which might then act as intermediates in subsequent reactions. The imidazole ring itself can undergo electrophilic attack, and the amino group at the 1-position could be involved in radical or nitrene formation under specific conditions.
However, without dedicated experimental studies on this compound, any discussion of its reactive intermediates remains purely speculative. The specific influence of the 1-amino and 2-methylmercapto substituents on the stability and reactivity of potential intermediates like carbocations, carbanions, or radicals has not been documented.
Further research, including techniques such as flash photolysis, pulse radiolysis, matrix isolation spectroscopy (e.g., IR, UV-Vis), and computational modeling, would be necessary to elucidate the nature and behavior of any reactive intermediates formed from this compound.
Computational and Theoretical Chemistry Studies of 1 Amino 2 Methylmercaptoimidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometric properties of molecular systems. For 1-Amino-2-methylmercaptoimidazole, DFT calculations provide valuable insights into its fundamental characteristics. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
The first step in computational analysis is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The presence of the amino (-NH2) and methylmercapto (-SCH3) groups introduces rotational flexibility, leading to the possibility of multiple stable conformations. A thorough exploration of the conformational landscape can be achieved by systematically rotating the single bonds and calculating the energy of each resulting conformer. This analysis helps identify the global minimum energy conformation and other low-energy isomers that may be present under experimental conditions. The relative energies of these conformers can be used to estimate their population distribution at a given temperature using the Boltzmann distribution.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | 1.38 | N1-C2-N3 | 110.5 |
| C2-S | 1.75 | C2-N3-C4 | 108.0 |
| N1-C5 | 1.40 | N1-C2-S | 125.0 |
| C4-C5 | 1.35 | C2-S-C(CH3) | 102.0 |
| C2-N(amino) | 1.36 | H-N-H (amino) | 115.0 |
Analysis of Molecular Orbitals and Electron Density Distribution
DFT calculations provide detailed information about the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group, as well as the sulfur atom, are expected to be electron-rich centers, while the hydrogen atoms of the amino group and the imidazole ring are likely to be electron-poor.
Molecular Dynamics (MD) Simulations for Time-Dependent Behavior
While DFT and ab initio methods provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and interactions with its environment over time.
An MD simulation of this compound, typically in a solvent like water, would provide insights into its flexibility, the dynamics of intramolecular hydrogen bonding, and the timescale of conformational changes. This information is crucial for understanding how the molecule behaves in a biological or chemical system.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. These predicted shifts, when compared with experimental data, can help in the structural elucidation of this compound.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching of the amino group and the C-S stretching of the methylmercapto group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - NH₂ | 4.5 |
| ¹³C NMR | Chemical Shift (ppm) - C2 | 155.0 |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3400-3500 |
| UV-Vis | λ_max (nm) | ~260 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry can be used to explore the reactivity of this compound by studying potential reaction pathways. This involves locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing a measure of the reaction rate.
For instance, one could computationally investigate the protonation of this compound at its different basic sites (the nitrogen atoms and the sulfur atom) to determine the most likely site of protonation. Similarly, the reactivity of the amino group in nucleophilic substitution reactions could be explored by modeling its reaction with an electrophile and calculating the corresponding energy profile.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For the compound this compound, QSPR studies can provide valuable predictions of its behavior and characteristics, even before they are experimentally determined. These models are built upon the principle that the structure of a molecule dictates its properties.
The general workflow for developing a QSPR model involves several key steps. nih.gov Initially, a dataset of compounds with known properties is compiled. Molecular descriptors, which are numerical representations of the chemical and structural information of the molecules, are then calculated. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. Subsequently, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). researchgate.netnih.gov The final step involves rigorous validation of the model to ensure its predictive power and robustness. plos.org
In the context of this compound and its derivatives, QSPR models can be developed to predict a wide array of properties. For instance, studies on imidazole derivatives have successfully employed QSPR to forecast quantum chemical properties such as entropy and enthalpy of formation. researchgate.net Similarly, QSPR models have been used to predict the toxicity of imidazolium-based ionic liquids, which share the core imidazole structure. nih.gov
Detailed Research Findings
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous imidazole derivatives provides a strong foundation for how such models would be constructed and applied.
A common approach involves using a genetic algorithm combined with multiple linear regression (GA-MLR) to select the most relevant descriptors and build the regression model. researchgate.net For a set of imidazole derivatives, researchers might calculate a large pool of theoretical molecular descriptors. The GA then systematically selects a subset of these descriptors that best correlate with the property of interest.
For example, a hypothetical QSPR model to predict the molar refractivity (a measure of the total polarizability of a mole of a substance) of a series of substituted aminoimidazoles, including this compound, might be developed. The model would be represented by a linear equation where the molar refractivity is a function of selected molecular descriptors.
Hypothetical QSPR Model for Molar Refractivity
| Compound | Experimental Molar Refractivity (cm³/mol) | Predicted Molar Refractivity (cm³/mol) |
| 1-Amino-2-mercaptoimidazole | 29.54 | 29.61 |
| This compound | 34.17 | 34.25 |
| 1-Amino-2-ethylmercaptoimidazole | 38.80 | 38.89 |
| 1-Amino-2-propylmercaptoimidazole | 43.43 | 43.53 |
The descriptors used in such a model for imidazole derivatives could include:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These 3D descriptors are calculated from the spatial arrangement of the atoms. Examples include the molecular volume and surface area.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. researchgate.net
Another significant application of QSPR for compounds like this compound is the prediction of their potential biological activity or toxicity. For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to predict the toxicity of imidazolium (B1220033) ionic liquids. nih.gov In such studies, descriptors related to the size, shape, and electronic distribution of the molecule are often found to be critical.
Illustrative Descriptors for a QSPR Model of this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 129.18 g/mol |
| Topological | Wiener Index | 158 |
| Geometrical | Molecular Surface Area | 150.2 Ų |
| Quantum-Chemical | Dipole Moment | 3.5 D |
| Quantum-Chemical | HOMO Energy | -6.2 eV |
| Quantum-Chemical | LUMO Energy | -0.8 eV |
The development of robust QSPR models for this compound would enable the rapid screening of its properties and those of its potential derivatives, thereby accelerating research and development efforts in various chemical and pharmaceutical applications. nih.govnih.gov The insights gained from the relationships between molecular structure and properties can guide the synthesis of new compounds with desired characteristics. mdpi.com
Coordination Chemistry of 1 Amino 2 Methylmercaptoimidazole As a Ligand
Principles of Ligand Design for Metal Complexation
In the context of 1-Amino-2-methylmercaptoimidazole, the molecule presents two potential donor atoms for coordination: the amino nitrogen and the sulfur of the methylmercapto group. The imidazole (B134444) ring itself also contains a nitrogen atom that can participate in coordination. wikipedia.org The presence of multiple potential binding sites makes this ligand a versatile candidate for forming stable complexes with a variety of metal ions. The design principles for such ligands often focus on creating a pre-organized structure that minimizes the entropic penalty upon complexation, leading to more stable complexes.
Binding Modes and Coordination Geometries with Various Metal Centers
The interaction of this compound with different metal centers can result in various binding modes and coordination geometries. These are influenced by the nature of the metal ion (hard vs. soft acid), its preferred coordination number, and the electronic and steric characteristics of the ligand itself. wikipedia.org
Nitrogen and Sulfur Donor Atom Preferences
The Hard and Soft Acids and Bases (HSAB) theory provides a framework for predicting the preference of metal ions for specific donor atoms. Hard acids (e.g., Fe³⁺, Co³⁺, Mn²⁺) tend to bind preferentially to hard bases (e.g., N-donor ligands), while soft acids (e.g., Cu⁺, Ag⁺, Hg²⁺) favor binding to soft bases (e.g., S-donor ligands). Borderline acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate with both hard and soft donors.
Given that this compound possesses both a hard nitrogen donor (from the amino group and imidazole ring) and a soft sulfur donor (from the methylmercapto group), its coordination behavior is expected to vary with the metal ion. wikipedia.orgwikipedia.org For instance, with a soft metal like Cu(I), coordination through the sulfur atom is highly probable. Conversely, with a hard metal like Fe(III), the nitrogen atoms are more likely to be the primary binding sites. For borderline metals, bidentate coordination involving both nitrogen and sulfur is a distinct possibility, leading to the formation of a stable chelate ring.
Chelation Effects and Ring Strain Considerations
When a ligand binds to a metal ion through two or more donor atoms, it forms a chelate ring. This chelation effect generally leads to enhanced thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. This is primarily due to a favorable entropic contribution, as one multidentate ligand displaces multiple monodentate solvent molecules from the metal's coordination sphere.
Synthesis and Characterization of Metal-Ligand Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The characterization of the resulting complexes is crucial to determine their structure, composition, and properties.
Reaction Conditions for Complex Formation (e.g., pH, solvent, stoichiometry)
The formation of a specific metal-ligand complex is highly dependent on the reaction conditions. Key parameters include:
pH: The pH of the reaction medium can influence the protonation state of the ligand's donor atoms. jocpr.com For instance, at low pH, the amino group will be protonated, potentially hindering its coordination to the metal center. Conversely, at higher pH, deprotonation of the imidazole ring could occur, opening up another potential coordination site.
Solvent: The choice of solvent is critical as it affects the solubility of both the ligand and the metal salt, and it can also coordinate to the metal ion, competing with the ligand. nih.gov Solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly used for the synthesis of coordination complexes.
Stoichiometry: The molar ratio of the metal salt to the ligand is a key determinant of the final product. scirp.org Depending on the stoichiometry and the coordination preferences of the metal ion, complexes with different ligand-to-metal ratios (e.g., 1:1, 1:2) can be formed.
Synthesis and Investigation of 1 Amino 2 Methylmercaptoimidazole Derivatives and Analogues
Structural Diversification through Substituent Variations on the Imidazole (B134444) Ring
The imidazole ring of 1-amino-2-methylmercaptoimidazole offers several positions for the introduction of various substituents, allowing for the fine-tuning of its steric and electronic properties. The synthesis of such derivatives often involves multi-step reaction sequences, starting from appropriately substituted precursors.
General strategies for the synthesis of substituted imidazoles can be adapted for the preparation of 4,5-disubstituted this compound derivatives. One common approach involves the condensation of α-dicarbonyl compounds with an appropriate aminoguanidine (B1677879) derivative in the presence of a thiophile, followed by S-methylation. For instance, the reaction of a substituted benzil (B1666583) with aminoguanidine and a sulfur source, followed by methylation, would yield 1-amino-4,5-diaryl-2-methylmercaptoimidazoles. The nature of the substituents on the aryl rings can be varied to include electron-donating or electron-withdrawing groups, thereby modulating the electronic character of the imidazole core.
Another strategy involves the use of α-haloketones, which can react with a suitable guanidine (B92328) derivative to form the 2-aminoimidazole ring. mdpi.com Subsequent N-amination and S-methylation would lead to the target structure. The substituents on the α-haloketone would determine the substitution pattern at the 4- and 5-positions of the imidazole ring. For example, the use of substituted phenacyl bromides could lead to a range of 4-aryl-1-amino-2-methylmercaptoimidazoles.
The introduction of halogen atoms, such as chloro or bromo, at the 4- and/or 5-positions can also be achieved, providing useful handles for further functionalization through cross-coupling reactions. The synthesis of 1,5-disubstituted-4-haloimidazoles has been reported, starting from α-aminonitriles, which could potentially be adapted for the synthesis of halogenated this compound derivatives. researchgate.net
Table 1: Examples of Potential Substituent Variations on the Imidazole Ring
| Position | Substituent Type | Potential Synthetic Precursor |
| 4, 5 | Aryl | Substituted benzils |
| 4 | Aryl | Substituted phenacyl bromides |
| 4, 5 | Alkyl | Aliphatic α-dicarbonyl compounds |
| 4, 5 | Halogen | Halogenated α-dicarbonyls or subsequent halogenation |
Note: This table represents potential synthetic strategies based on general imidazole synthesis, as specific literature for this compound is limited.
Modifications to the Amino Group and its Impact on Chemical Properties
The primary amino group at the 1-position of this compound is a key site for chemical modification, which can significantly impact the compound's properties, such as its basicity, nucleophilicity, and potential for hydrogen bonding. Common modifications include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. nih.govmdpi.comkyoto-u.ac.jp The nature of the acyl group can be widely varied, from simple aliphatic to complex aromatic or heterocyclic moieties. This modification would be expected to decrease the basicity of the exocyclic nitrogen and introduce new steric and electronic features.
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides would afford N-sulfonylated derivatives. nih.gov These derivatives would also exhibit reduced basicity at the amino group and would introduce the potential for different intermolecular interactions through the sulfonyl group.
N-Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net This would increase the steric bulk around the nitrogen and could modulate the compound's lipophilicity.
The impact of these modifications on the chemical properties can be significant. For instance, N-acylation and N-sulfonylation generally make the N-H proton more acidic and can influence the conformational preferences of the molecule. The introduction of different functional groups via these modifications can also serve as a strategy to modulate biological activity in related systems. mdpi.com
Table 2: Potential Modifications of the Amino Group
| Modification | Reagent | Expected Impact on Properties |
| N-Acylation | Acyl chloride, Anhydride | Decreased basicity, increased steric bulk, potential for H-bonding |
| N-Sulfonylation | Sulfonyl chloride | Decreased basicity, introduction of polar sulfonyl group |
| N-Alkylation | Alkyl halide, Aldehyde/Ketone | Increased steric bulk, modulation of lipophilicity |
Note: The expected impacts are based on general principles of organic chemistry, as specific studies on this compound are not widely available.
Exploration of Different Thioether or Sulfur-Containing Moieties
The methylmercapto group at the 2-position is another key site for structural variation. The synthesis of analogues with different thioether or other sulfur-containing moieties can lead to compounds with altered electronic properties and potential for different coordination chemistry or biological interactions.
One approach is to synthesize the corresponding 1-amino-2-mercaptoimidazole and then perform S-alkylation with a variety of alkyl or aryl halides. This would allow for the introduction of a wide range of thioether groups. For example, reaction with substituted benzyl (B1604629) halides would yield a series of 1-amino-2-(arylmethylthio)imidazoles.
Alternatively, the synthesis of analogues with different sulfur oxidation states, such as sulfoxides or sulfones, could be explored through controlled oxidation of the thioether. Furthermore, the thioether could be replaced entirely with other sulfur-containing functional groups. For instance, reaction of the corresponding 2-mercaptoimidazole (B184291) with a suitable electrophile could lead to the formation of thiocyanates or other sulfur heterocycles. The synthesis of related 2-(aminocarbonylmethylthio)-1H-imidazoles has been reported as analogues of other biologically active compounds. nih.gov
Table 3: Potential Variations of the Sulfur-Containing Moiety
| Moiety | Synthetic Approach | Potential Precursor |
| Arylthioether | S-Arylation | 1-Amino-2-mercaptoimidazole and aryl halide |
| Alkylthioether (varied) | S-Alkylation | 1-Amino-2-mercaptoimidazole and alkyl halide |
| Sulfoxide (B87167)/Sulfone | Oxidation | This compound |
| Thiocyanate (B1210189) | Reaction with cyanogen (B1215507) halide | 1-Amino-2-mercaptoimidazole |
Note: This table outlines potential synthetic routes based on known reactivity of thioimidazoles, as specific examples for this compound are limited.
Synthesis of Multi-Imidazolyl Architectures and Oligomers
The construction of molecules containing multiple imidazole units, linked together to form dimers, oligomers, or more complex architectures, is an area of growing interest. Such structures can exhibit unique properties, including enhanced binding affinities to biological targets or interesting materials properties.
For this compound, one could envision the synthesis of dimeric structures linked through the amino groups, the imidazole rings, or the thioether moieties. For example, reaction of 1-amino-2-mercaptoimidazole with a dihaloalkane could potentially lead to the formation of bis(1-amino-2-imidazolyl)thioalkanes.
The synthesis of peptoid oligomers, which are N-substituted glycine (B1666218) oligomers, has been reported using amino acid synthons, and a similar approach could potentially be adapted to incorporate the this compound scaffold. nih.govnih.govrsc.org This would involve the use of the imidazole derivative as a building block in a stepwise solid-phase or solution-phase synthesis.
While the synthesis of a macrocyclic oligomer of pyridylbenzoxazole has been reported utilizing dynamic covalent bonds, similar strategies could be explored for the cyclization of oligomers derived from this compound. kyoto-u.ac.jp
Table 4: Potential Multi-Imidazolyl Architectures
| Architecture | Linkage | Potential Synthetic Strategy |
| Dimer | Thioether | Reaction of 1-amino-2-mercaptoimidazole with a dihaloalkane |
| Dimer | Amino Group | Reaction with a dicarboxylic acid or diacyl chloride |
| Oligomer | Peptide-like | Stepwise solid-phase or solution-phase synthesis |
Note: These are hypothetical architectures based on known principles of organic synthesis, as direct examples for this compound are not readily found in the literature.
Structure-Reactivity Relationships within Derivative Series
A key aspect of synthesizing a series of derivatives is to establish structure-reactivity relationships (SAR). This involves systematically varying the structure of the molecule and observing the effect on a particular property, such as chemical reactivity or biological activity. For this compound derivatives, SAR studies could provide valuable insights into how different substituents influence the molecule's behavior.
For example, a quantitative structure-activity relationship (QSAR) analysis could be performed on a series of derivatives with varying substituents on the imidazole ring. nih.govnih.gov By correlating physicochemical descriptors of the molecules (e.g., lipophilicity, electronic parameters, steric factors) with their observed activity, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. Such studies have been conducted on related benzimidazole (B57391) derivatives, providing a framework for how to approach a similar analysis for this imidazole series. nih.gov
The reactivity of the amino group, for instance, in acylation or alkylation reactions, would be expected to be influenced by the electronic nature of the substituents on the imidazole ring. Electron-withdrawing groups would likely decrease the nucleophilicity of the amino group, while electron-donating groups would enhance it.
Table 5: Potential Parameters for Structure-Reactivity Relationship Studies
| Structural Variation | Property to be Studied | Potential Correlation |
| Substituents on imidazole ring | Basicity of amino group | Electronic effects (Hammett parameters) |
| Substituents on imidazole ring | Reactivity in electrophilic substitution | Steric and electronic effects |
| Modifications of amino group | Lipophilicity (logP) | Nature of acyl/alkyl/sulfonyl group |
| Variations of thioether moiety | Coordination with metal ions | Nature of the sulfur-containing group |
Note: This table presents potential areas of investigation for establishing structure-reactivity relationships.
Synthesis of Isotopic Analogs for Mechanistic or Analytical Studies
Isotopically labeled analogues of this compound are valuable tools for mechanistic studies and for use as internal standards in analytical methods such as mass spectrometry. The most common stable isotopes used for this purpose are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The synthesis of isotopically labeled this compound would involve the use of a labeled precursor at an appropriate stage of the synthesis. For example, to introduce a ¹⁵N label into the amino group, a ¹⁵N-labeled aminoguanidine derivative could be used in the ring-forming reaction.
For ¹³C labeling, a ¹³C-labeled precursor for the imidazole ring or the methylmercapto group would be required. For instance, ¹³C-labeled methyl iodide could be used in the S-methylation step to introduce a ¹³C-labeled methyl group. The synthesis of ¹³C-methyl-labeled amino acids has been reported and similar strategies could be adapted. acs.org
Deuterium labeling can be achieved by using deuterated reagents or solvents. For example, to introduce deuterium into the methyl group, deuterated methyl iodide (CD₃I) could be used for S-methylation.
These isotopically labeled compounds would be instrumental in elucidating reaction mechanisms, for example, by tracking the fate of the labeled atom in a reaction using NMR spectroscopy or mass spectrometry. They are also essential for accurate quantification in complex biological matrices.
Table 6: Potential Isotopic Labeling Strategies
| Isotope | Position of Label | Potential Labeled Reagent |
| ¹⁵N | 1-Amino group | ¹⁵N-Aminoguanidine |
| ¹³C | 2-Methyl group | ¹³C-Methyl iodide |
| ²H (D) | 2-Methyl group | Deuterated methyl iodide (CD₃I) |
| ¹³C | Imidazole ring | ¹³C-labeled α-dicarbonyl compound |
Note: These strategies are based on established methods for isotopic labeling, as specific examples for this compound are not available in the public domain.
Advanced Materials Science and Chemical Engineering Applications
Integration into Polymer Matrices for Functional Materials
The incorporation of functional molecules into polymer matrices is a cornerstone of modern materials science, enabling the development of materials with tailored properties. The structure of 1-Amino-2-methylmercaptoimidazole, featuring a reactive primary amine group, makes it a prime candidate for integration into various polymer backbones. This functionalization can be achieved through several established chemical pathways.
The primary amine group can readily participate in amide coupling reactions . This allows for the covalent bonding of the imidazole (B134444) derivative to polymers possessing carboxylic acid, ester, or acyl halide functionalities. nih.gov This method offers a modular approach to polymer functionalization, where the properties of the resulting material can be precisely tuned by controlling the concentration of the incorporated imidazole compound. nih.gov For instance, the Debus-Radziszewski synthesis, a multicomponent reaction, can be adapted to transfer amino groups into stable imidazolium (B1220033) linkages within a polymer structure, offering a pathway for creating highly cross-linked and thermally stable materials. researchgate.net
Furthermore, the amine functionality allows for the synthesis of amino-functionalized polymers from the outset, where this compound could potentially act as a comonomer. Polymers based on glycidyl (B131873) methacrylate (B99206) (GMA), for example, have epoxy groups that are highly reactive towards amines, offering a versatile platform for creating functionalized materials with applications in areas such as the sorption of metals and organic pollutants.
The resulting functionalized polymers could exhibit a range of enhanced properties. The imidazole and methylmercapto groups can introduce improved thermal stability, altered hydrophilicity, and the ability to coordinate with metal ions, opening up applications in membranes, coatings, and specialized sorbents. For example, imidazole-functionalized polymers have shown potential for use in ion exchange membranes for alkaline fuel cells due to their good ionic conductivity and physicochemical stability. google.com
Design of Chemical Sensors and Probes based on Imidazole Scaffolds
The imidazole scaffold is a well-established component in the design of chemical sensors and probes due to its unique electronic properties and strong affinity for metal ions. nih.gov The presence of both an amino group and a sulfur-containing methylmercapto group in this compound enhances its potential as a selective recognition element.
Electrochemical sensors represent a significant area of application. The imidazole nitrogen atoms and the sulfur atom of the methylmercapto group can act as effective coordination sites for metal ions. This interaction can be harnessed to develop sensors for the detection of heavy metal ions, which are significant environmental pollutants. wikipedia.org The complexation of metal ions with the ligand can alter its electrochemical properties, leading to a detectable signal. For instance, amino acids, which share the amine functionality, have been successfully employed as recognition elements in electrochemical sensors for metal ions like copper, with detection limits reaching the nanomolar range. nih.gov The synergistic effect of the imidazole ring and the sulfur atom in this compound could lead to even higher selectivity and sensitivity.
Fluorescent chemosensors are another promising application. The imidazole ring can be integrated into larger conjugated systems, and its interaction with specific analytes can lead to changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.gov Imidazole-based fluorescent sensors have been developed for the detection of various species, including hydrazine (B178648) and mercury ions. nih.govrsc.org The amino and methylmercapto groups of this compound can be strategically utilized to fine-tune the sensor's selectivity and response mechanism.
The table below summarizes the potential sensing applications and the role of the functional groups in this compound.
| Sensor Type | Target Analyte | Role of Functional Groups |
| Electrochemical Sensor | Heavy Metal Ions (e.g., Cu²⁺, Cd²⁺) | Imidazole nitrogen and methylmercapto sulfur act as coordination sites, leading to a change in electrochemical signal. |
| Fluorescent Chemosensor | Metal Ions, Small Molecules | The imidazole ring forms part of a fluorophore, with the amino and methylmercapto groups modulating the fluorescence response upon analyte binding. |
Utilization in Corrosion Inhibition Studies (General Chemical Principle)
The prevention of metal corrosion is a critical challenge in numerous industries. Organic compounds containing heteroatoms such as nitrogen and sulfur have proven to be effective corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The molecular structure of this compound, containing both nitrogen (in the amino and imidazole groups) and sulfur (in the methylmercapto group), makes it a highly promising candidate for corrosion inhibition.
The general principle behind its inhibitory action involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal. This leads to the formation of a coordinate covalent bond, resulting in strong adsorption. The imidazole ring itself can also contribute to this process through the π-electrons of the aromatic system.
A study on a structurally similar compound, 1-(1H-bezo[d]imidazole-2-yl)-3-(methylthio) propan-1-amine (B3), demonstrated high corrosion inhibition efficiency for carbon steel in an acidic medium. sciopen.com This benzimidazole (B57391) derivative, which also contains an amino group and a thioether linkage, showed a maximum protective efficiency of up to 98%. sciopen.com Electrochemical studies revealed that it acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. sciopen.com The adsorption of this inhibitor on the steel surface was confirmed by surface analysis techniques. sciopen.com
Given the similarities in functional groups, it is highly probable that this compound would exhibit comparable or even enhanced corrosion inhibition properties. The presence of the primary amine group could further strengthen its adsorption on the metal surface.
The following table outlines the key parameters from the study of the related benzimidazole derivative, providing an insight into the potential performance of this compound as a corrosion inhibitor.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Corrosion Current Density (i_corr) (μA cm⁻²) |
| Blank (No Inhibitor) | - | - | 1077 |
| B1 | 10 mM | 92.11 | 85.02 |
| B2 | 10 mM | 94.64 | 57.77 |
| B3 | 10 mM | 95.92 | 43.99 |
Data adapted from a study on benzimidazole derivatives for carbon steel in 1 M HCl. sciopen.com
Applications in Industrial Chemical Processes (e.g., as buffers, dispersants, or precursors)
The unique chemical characteristics of this compound suggest its utility in various industrial chemical processes.
As a buffer , the imidazole ring, with a pKa of its conjugate acid around 7, can effectively maintain the pH of a solution within a specific range. wikipedia.org This property is crucial in many industrial processes, including enzymatic reactions and the formulation of chemical products, where strict pH control is necessary for optimal performance and stability. nih.gov
Perhaps one of its most significant industrial applications lies in its use as a precursor or building block in the synthesis of more complex molecules. The reactive amine group allows for its incorporation into larger structures, such as pharmaceuticals, agrochemicals, and specialty polymers. The imidazole ring itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.gov The synthesis of imidazole derivatives is often a key step in the development of new drugs and functional materials. nih.gov For example, the Debus-Radziszewski reaction provides a versatile method for synthesizing a variety of imidazole-based compounds. researchgate.net
Development of Novel Reagents in Analytical Chemistry
In the field of analytical chemistry, there is a continuous search for new reagents that can improve the sensitivity, selectivity, and efficiency of analytical methods. This compound possesses several features that make it a strong candidate for development as a novel analytical reagent.
The primary amine group is a common target for derivatization reactions . These reactions are employed to attach a chromophore or fluorophore to an analyte that lacks a suitable detectable group, thereby enabling its detection and quantification by spectrophotometry or fluorometry. This compound could itself be used to derivatize other molecules, or it could be the target of derivatization to enhance its own detection. For instance, reagents like 1,2-naphthoquinone-4-sulfonate are used for the in-capillary derivatization of amino acids in capillary electrophoresis, a technique that could potentially be applied to or utilize this compound. nih.gov
The ability of the imidazole and methylmercapto groups to form stable complexes with metal ions is also highly valuable in analytical chemistry. wikipedia.orgnih.gov This property can be exploited in several ways. It can be used for the selective extraction of metal ions from a complex matrix, or for the development of colorimetric or titrimetric methods for metal ion determination. The formation of a colored complex between the reagent and a metal ion can be monitored using a spectrophotometer, providing a simple and rapid method for quantification. The strong chelating ability of molecules containing both amine and thiol groups has been utilized for the colorimetric detection of heavy metal ions like cadmium. rsc.org
The potential analytical applications are summarized in the table below:
| Application Area | Function of this compound | Analytical Technique |
| Derivatization | Acts as a labeling agent or is labeled to enhance detection. | Chromatography (HPLC, CE), Spectrophotometry |
| Metal Ion Analysis | Forms colored or electroactive complexes with metal ions. | Colorimetry, Voltammetry, Titrimetry |
| Selective Extraction | Acts as a selective chelating agent for metal ions. | Liquid-Liquid Extraction, Solid-Phase Extraction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Amino-2-methylmercaptoimidazole, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified TsCl (tosyl chloride) protocol under anhydrous conditions using CH₂Cl₂ as a solvent and triethylamine (NEt₃) as a base has shown 71% yield in analogous imidazole derivatives . Purity optimization involves flash chromatography (silica gel, PE:EA = 10:1) and HPLC validation (≥98.5% purity) to remove byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- HPLC : For purity assessment and impurity profiling (e.g., detecting residual solvents or degradation products) .
- GC-MS : To confirm molecular weight and fragmentation patterns, especially for volatile derivatives .
- Melting Point Analysis : Compare observed values (e.g., 300–304°C for structurally similar mercaptobenzimidazoles) with literature to verify crystallinity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and soap for skin contact; avoid inducing vomiting if ingested .
- Storage : Store in a locked, dry environment at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Range Testing : Expose the compound to buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV and LC-MS to identify pH-sensitive functional groups (e.g., thiol or amino groups) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. What experimental strategies mitigate interference from this compound degradation products in biological assays?
- Methodological Answer :
- Sample Preparation : Pre-purify the compound using SPE (solid-phase extraction) with C18 cartridges to isolate intact molecules from oxidized byproducts (e.g., sulfonic acid derivatives) .
- Control Experiments : Include degradation controls (heat/light-exposed samples) in assays to quantify background interference .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for toxicology studies?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactors to measure metabolic turnover. LC-MS/MS quantifies metabolites like methylthioimidazole derivatives .
- Molecular Docking : Compare binding affinities with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Notes
- Ethical Compliance : Ensure disposal via approved waste facilities (e.g., incineration) to prevent environmental release .
- Interdisciplinary Collaboration : Partner with analytical chemists for method validation and toxicologists for in vivo relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
